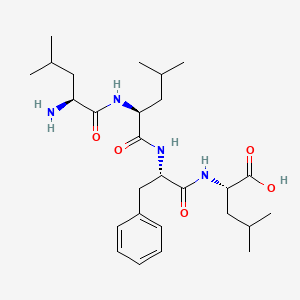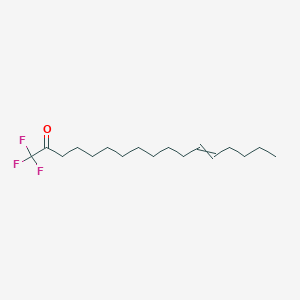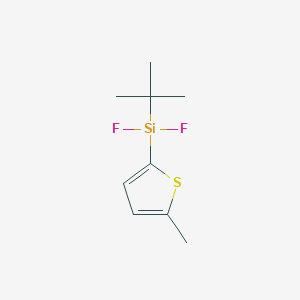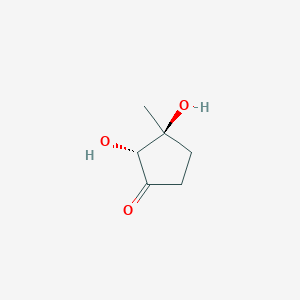![molecular formula C18H27N3O2 B14197015 1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one CAS No. 921616-76-4](/img/structure/B14197015.png)
1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a phenyl group, which is further connected to a pyrrolidine moiety via a propoxy linker. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and other scientific disciplines.
Méthodes De Préparation
The synthesis of 1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the propoxy linker: This step involves the reaction of a phenol derivative with a suitable alkylating agent to introduce the propoxy group.
Introduction of the pyrrolidine moiety: The propoxy intermediate is then reacted with a pyrrolidine derivative under appropriate conditions to form the desired pyrrolidine-substituted product.
Formation of the piperazine ring: The final step involves the cyclization of the intermediate with a suitable reagent to form the piperazine ring, yielding the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth, modulation of neurotransmitter release, or induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one can be compared with other similar compounds, such as:
6-{4-[3-®-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one: This compound shares a similar structural motif but differs in the presence of a pyridazinone ring instead of a piperazine ring.
Pyrrolidine derivatives: Compounds featuring a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, exhibit different biological activities and pharmacological profiles.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct biological and chemical properties.
Propriétés
Numéro CAS |
921616-76-4 |
|---|---|
Formule moléculaire |
C18H27N3O2 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
1-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]piperazin-2-one |
InChI |
InChI=1S/C18H27N3O2/c1-15-4-2-10-20(15)11-3-13-23-17-7-5-16(6-8-17)21-12-9-19-14-18(21)22/h5-8,15,19H,2-4,9-14H2,1H3/t15-/m1/s1 |
Clé InChI |
CVHICRKRASXHJS-OAHLLOKOSA-N |
SMILES isomérique |
C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)N3CCNCC3=O |
SMILES canonique |
CC1CCCN1CCCOC2=CC=C(C=C2)N3CCNCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-(Propane-2,2-diyl)bis[5-(2,4,6-trimethylphenyl)-1H-pyrrole]](/img/structure/B14196937.png)
![1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]-](/img/structure/B14196943.png)




![[(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile](/img/structure/B14196957.png)
![3-Chloro-5-[2-(2,4-dioxopentan-3-yl)hydrazinylidene]-6-oxocyclohexa-1,3-diene-1-sulfonic acid](/img/structure/B14196959.png)
![2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14196962.png)


![Imidazolidinetrione, bis[(nitrooxy)methyl]-](/img/structure/B14197004.png)
![(2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14197005.png)
![Methyl 3-[(propane-2-sulfonyl)amino]benzoate](/img/structure/B14197012.png)
